molecular formula C15H35NO3Si B14680194 n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine CAS No. 35501-23-6

n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine

Cat. No.: B14680194
CAS No.: 35501-23-6
M. Wt: 305.53 g/mol
InChI Key: BWYLUCQZPVGWLL-UHFFFAOYSA-N
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Description

n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine: is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature, with a melting point of -132.5°C and a boiling point of 248.2°C . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine typically involves a two-step process:

  • Preparation of Chloromethyl Triethoxysilane:

    • Sodium ethoxide is dissolved in an organic solvent.
    • The sodium ethoxide solution is added dropwise to chloromethyl trichlorosilane.
    • The reaction is allowed to proceed at room temperature.
    • Ethanol and insoluble substances are removed by distillation to obtain chloromethyl triethoxysilane.
  • Reaction with Organic Amine:

Industrial Production Methods:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Alkyl Halides: For alkylation reactions.

    Acyl Chlorides: For acylation reactions.

Major Products Formed:

Scientific Research Applications

n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine is unique due to its combination of amine and silane functional groups, which provide it with distinctive reactivity and applications compared to other similar compounds .

Properties

CAS No.

35501-23-6

Molecular Formula

C15H35NO3Si

Molecular Weight

305.53 g/mol

IUPAC Name

N-butyl-N-(triethoxysilylmethyl)butan-1-amine

InChI

InChI=1S/C15H35NO3Si/c1-6-11-13-16(14-12-7-2)15-20(17-8-3,18-9-4)19-10-5/h6-15H2,1-5H3

InChI Key

BWYLUCQZPVGWLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C[Si](OCC)(OCC)OCC

Origin of Product

United States

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